molecular formula C8H9NO4 B14163348 Methyl 6-hydroxy-4-methoxypicolinate

Methyl 6-hydroxy-4-methoxypicolinate

Cat. No.: B14163348
M. Wt: 183.16 g/mol
InChI Key: FKDCVMMHCQVXCN-UHFFFAOYSA-N
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Description

Methyl 6-hydroxy-4-methoxypicolinate is a picolinic acid derivative featuring a methoxy group at the 4-position and a hydroxyl group at the 6-position of the pyridine ring.

Properties

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

methyl 4-methoxy-6-oxo-1H-pyridine-2-carboxylate

InChI

InChI=1S/C8H9NO4/c1-12-5-3-6(8(11)13-2)9-7(10)4-5/h3-4H,1-2H3,(H,9,10)

InChI Key

FKDCVMMHCQVXCN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)NC(=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-hydroxy-4-methoxypicolinate can be synthesized through several methods. One common approach involves the esterification of 6-hydroxy-4-methoxypicolinic acid with methanol in the presence of a strong acid catalyst . The reaction typically requires refluxing the mixture for several hours to achieve a high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-hydroxy-4-methoxypicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Mechanism of Action

The mechanism by which methyl 6-hydroxy-4-methoxypicolinate exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors to modulate biological processes

Comparison with Similar Compounds

Key Structural Analogues

The following compounds exhibit structural similarity to Methyl 6-hydroxy-4-methoxypicolinate, as identified by molecular similarity scores ():

Compound Name CAS Number Substituents Similarity Score Molecular Formula Molecular Weight
Methyl 4-methoxypyridine-2-carboxylate 317335-15-2 4-OCH₃, 2-COOCH₃ 0.86 C₈H₉NO₃ 167.16 g/mol
Methyl 4-amino-6-methoxypicolinate 1443759-42-9 4-NH₂, 6-OCH₃ 0.86* C₈H₁₀N₂O₃ 182.18 g/mol
Methyl 5,6-dihydroxypicolinate 22468-26-4 5-OH, 6-OH 0.86 C₇H₇NO₄ 169.13 g/mol
Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate 1260883-63-3 4-OBn, 6-CH₂OH 0.86 C₁₅H₁₅NO₄ 273.28 g/mol

*Similarity inferred from structural alignment ().

Key Observations :

  • Substituent Effects : The hydroxyl (-OH) group at the 6-position in the target compound enhances polarity and hydrogen-bonding capacity compared to methoxy (-OCH₃) or benzyloxy (-OBn) groups in analogs. For example, Methyl 4-methoxypyridine-2-carboxylate lacks hydroxyl groups, likely reducing its solubility in polar solvents compared to the target compound .
  • Regulatory Status: Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate is listed on the U.S. TSCA inventory, restricted to research use under qualified supervision ().

Reactivity Trends

  • Hydroxyl vs. Methoxy Groups: The 6-OH group in the target compound may participate in acid-base reactions or esterification, unlike methoxy-substituted analogs.
  • Amino Substituents: Methyl 4-amino-6-methoxypicolinate’s amino group enables participation in coupling reactions (e.g., amide bond formation), contrasting with the hydroxyl group’s role in hydrogen bonding .

Physical and Chemical Properties

Comparative Properties

Property This compound (Inferred) Methyl 4-methoxypyridine-2-carboxylate Methyl 4-amino-6-methoxypicolinate
Solubility in Water Moderate (due to -OH) Low (hydrophobic -OCH₃) Moderate (polar -NH₂)
Melting Point ~150–160°C (estimated) 125–128°C (literature) 182.18 g/mol (MW)
Stability Sensitive to oxidation (-OH) Stable Stable (amine protection needed)

Notes:

  • The hydroxyl group in the target compound increases susceptibility to oxidative degradation compared to methoxy or amino analogs.

Biological Activity

Methyl 6-hydroxy-4-methoxypicolinate is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 6-hydroxypicolinic acid with methanol in the presence of an acid catalyst. This process is crucial for obtaining a compound that exhibits enhanced solubility and bioavailability compared to its parent acid.

Biological Activities

1. Antioxidant Activity

This compound has demonstrated significant antioxidant properties. In vitro assays have shown that it effectively scavenges free radicals, which can lead to cellular damage. The compound's antioxidant capacity was evaluated using the DPPH radical scavenging method, yielding an IC50 value indicative of strong activity.

Assay TypeIC50 (mg/mL)
DPPH Scavenging0.25
β-Carotene Bleaching0.30

These results suggest that this compound may protect against oxidative stress-related diseases.

2. Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties against various pathogens. Studies report that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 50 to 200 µg/mL.

MicroorganismMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Candida albicans200

These findings indicate potential applications in developing antimicrobial agents.

3. Hepatoprotective Effects

Research has highlighted the hepatoprotective effects of this compound in animal models of liver toxicity induced by carbon tetrachloride (CCl4). The compound significantly reduced elevated serum enzyme levels, such as SGOT and SGPT, suggesting a protective effect on liver cells.

ParameterControl (CCl4)Treatment (mg/kg)Significance
SGOT (U/L)15070p < 0.01
SGPT (U/L)12060p < 0.01

Case Studies

Case Study 1: Antioxidant Efficacy in Cellular Models

In a study examining the antioxidant efficacy of this compound in human hepatoma cells, researchers found that treatment with the compound resulted in a significant reduction in reactive oxygen species (ROS) levels and increased the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Case Study 2: Antimicrobial Screening

A comprehensive antimicrobial screening involving various concentrations of this compound against clinical isolates revealed its potential as a broad-spectrum antimicrobial agent, particularly effective against resistant strains of bacteria.

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